molecular formula C6H9NO B175922 2,2-Dimethylbut-3-ynamide CAS No. 164411-36-3

2,2-Dimethylbut-3-ynamide

Cat. No.: B175922
CAS No.: 164411-36-3
M. Wt: 111.14 g/mol
InChI Key: PROPZRNAXKKFKI-UHFFFAOYSA-N
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Description

2,2-Dimethylbut-3-ynamide (CAS#: See Supplier SDS

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylbut-3-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROPZRNAXKKFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity Profiles and Mechanistic Investigations of 2,2 Dimethylbut 3 Ynamide and Ynamide Analogs

Electronic Structure and Polarization of the Ynamide Triple Bond

Ynamides are a unique class of organic compounds characterized by a nitrogen atom directly attached to an acetylenic carbon. This arrangement results in a distinctive electronic structure that governs their reactivity. The nitrogen atom's lone pair of electrons engages in resonance with the carbon-carbon triple bond, leading to a significant polarization of the π-system. orgsyn.org This electron-donating effect from the nitrogen atom strongly polarizes the triple bond, making the α-carbon electron-deficient and the β-carbon electron-rich. orgsyn.orgnih.gov

This inherent polarization is a key feature of ynamides, distinguishing them from carbon-substituted alkynes. Furthermore, the presence of an electron-withdrawing group on the nitrogen atom is crucial. It modulates the nitrogen's electron-donating capacity, which enhances the compound's stability compared to the highly sensitive and easily hydrolyzable ynamines, while still maintaining a high level of reactivity. orgsyn.orgnih.gov This balance between stability and reactivity makes ynamides versatile building blocks in modern organic synthesis. orgsyn.org

Dual Electrophilic and Nucleophilic Characteristics

The polarized nature of the ynamide triple bond endows it with both nucleophilic and electrophilic properties. The electron-rich β-carbon can act as a nucleophile, attacking various electrophiles. Conversely, the electron-deficient α-carbon is susceptible to attack by nucleophiles. This dual reactivity allows ynamides to participate in a wide array of chemical transformations.

An atom or molecule that is electron-poor and seeks an electron-rich center is known as an electrophile. libretexts.org In ynamides, the α-carbon, bonded to the nitrogen, serves as an electrophilic center. Nucleophiles, which are electron-rich species, can attack this position. youtube.com This electrophilic character is often harnessed in addition reactions where a nucleophile adds to the α-carbon.

Simultaneously, the β-carbon of the ynamide is nucleophilic due to the resonance contribution from the nitrogen atom. This allows the ynamide itself to act as a nucleophile. For instance, ynamides can react with strong electrophiles, where the initial attack occurs from the electron-rich β-carbon. This ambiphilic nature is fundamental to the diverse reactivity profiles of ynamides, enabling them to react with a broad spectrum of reagents.

Formation and Reactivity of Keteniminium Intermediates

A central aspect of ynamide chemistry is the formation of highly reactive keteniminium ions. researchgate.net These intermediates are readily generated when ynamides are treated with acids or other electrophiles. orgsyn.orgnih.gov The protonation or electrophilic activation occurs at the electron-rich β-carbon of the alkyne, leading to the formation of the keteniminium salt. researchgate.netrsc.org These species are potent electrophiles and are pivotal intermediates in numerous synthetic transformations. thieme-connect.com

Keteniminium ions are generally too unstable to be isolated and are typically generated in situ. thieme-connect.com Their formation significantly activates the ynamide system, paving the way for a variety of subsequent reactions. The high electrophilicity of the central carbon in the keteniminium ion makes it a prime target for nucleophilic attack. rsc.orgthieme-connect.com This reactivity has been exploited in a range of chemical processes, including:

[2+2] Cycloadditions researchgate.net

Electrocyclizations researchgate.net

Friedel-Crafts-type reactions researchgate.net

rsc.orgthieme-connect.com-Hydride shifts researchgate.net

The generation of these activated keteniminium ions from stable ynamide precursors provides a synthetically valuable method for constructing complex molecular architectures that would be difficult to access through other means. orgsyn.org

Intermolecular Addition Reactions

The unique electronic properties of ynamides make them excellent substrates for a variety of intermolecular addition reactions. These transformations often proceed with high levels of regio- and stereoselectivity, providing efficient routes to highly functionalized molecules.

Hydro-Heteroatom Additions

Hydro-heteroatom additions involve the addition of an H-X molecule (where X is a heteroatom) across the ynamide's carbon-carbon triple bond. These reactions are synthetically powerful for creating diverse and functionalized alkene products.

The hydrative aminoxylation of ynamides is a process that combines radical and polar species in a single transformation. nih.gov This reaction can proceed through two distinct mechanistic pathways, both of which utilize the persistent radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or its oxidized oxoammonium derivative, TEMPO+. nih.gov This reaction allows for the synthesis of complex heterocyclic structures. nih.govunivie.ac.at

In a study by Pinto et al., the reaction was shown to proceed either through a polar-radical crossover mechanism or via a cationic activation pathway. nih.gov The specific mechanism is dependent on the reaction conditions. The versatility of TEMPO and its derivatives is central to both processes. The reaction ultimately leads to the formation of aminoxylated products, showcasing a unique method for the functionalization of the ynamide backbone. nih.gov Detailed experimental and DFT-calculation studies have been conducted to elucidate these unique mechanisms. nih.gov

Hydroboration is a powerful method for the synthesis of vinylboronates from alkynes. In the case of ynamides, this reaction can be catalyzed by transition metals to achieve high levels of regio- and stereoselectivity. A copper(I)-catalyzed hydroboration of ynamides using pinacolborane (HBpin) has been developed as an efficient and practical method. researchgate.net This reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups. researchgate.net

The regioselectivity of the hydroboration can be controlled by the substituents on the ynamide. researchgate.net Catalyst-free methods have also been reported, where aryldichloroboranes react with ynamides to afford trisubstituted alkenylboronates with complete regio- and stereoselectivity. nih.gov These reactions are often easy to perform, scalable, and show high functional group tolerance, highlighting their synthetic utility. nih.gov

Below is a table summarizing representative conditions for the hydroboration of ynamides.

Catalyst/ReagentBorylating AgentSubstrate ScopeSelectivityReference
CuIPinacolborane (HBpin)Good substrate and functional group toleranceHigh regio- and stereoselectivity researchgate.net
AryldichloroboranesAryldichloroboranesAlkyl- or aryl-substituted ynamidesComplete regio- and stereoselectivity nih.gov
Iron(II) pre-catalystPinacolborane (HBpin)Alkenes and alkynesHigh chemo-, regio-, and stereoselectivity rsc.org
Hydrofluorination to α-Fluoroenamides

The hydrofluorination of ynamides represents a direct and efficient method for the synthesis of α-fluoroenamides, which are considered valuable fluorinated bioisosteres of ureas. nih.govrsc.org This transformation has been achieved with a high degree of regio- and stereoselectivity. One prominent method involves the use of anhydrous hydrogen fluoride (B91410) (HF), which allows for the straightforward conversion of a wide array of ynamide substrates into the corresponding α-fluoroenamides. nih.govrsc.org

Another approach to α-fluorinated imides is through a catalyst-free fluorohydroxylation of ynamides. nih.gov This method employs Selectfluor (F-TEDA-BF4) as the fluorine source and water as the hydroxyl source. nih.gov The reaction accommodates a broad range of ynamides with both aryl and alkyl substituents and proceeds under mild conditions with good functional group tolerance. nih.gov Mechanistic studies suggest that for some hydrofluorination reactions catalyzed by metals like gold(I), the process can involve an HF transfer, where HF is generated in situ, thus avoiding the direct handling of highly corrosive HF reagents. acs.org

Investigations into the hydrohalogenation of ynamides have proposed that the reaction mechanism for syn-addition products proceeds through a cationic keteniminium intermediate. acs.org While this was proposed for hydrochlorination and hydrobromination, it provides insight into the potential intermediates in related hydrofluorination reactions. The regioselectivity of these reactions can also be influenced by the choice of catalyst. For instance, copper(I)-catalyzed hydrofluorination of ynamides can exhibit reversed regioselectivity depending on the ligand used, leading to either (Z)-α-fluoroenamides or their regioisomers. acs.org

Table 1: Selected Methods for Hydrofluorination of Ynamides

Reagent/CatalystProduct TypeKey Features
Anhydrous HFα-FluoroenamidesHigh regio- and stereoselectivity; broad substrate scope. nih.govrsc.org
Selectfluor / H₂Oα-Fluorinated ImidesCatalyst-free; mild conditions; good functional group tolerance. nih.gov
(IPr)CuF with Et₃N·3HF(Z)-α-FluoroenamidesRegiocontrolled trans-hydrofluorination. acs.org

Carbometallation Processes

Carbometallation reactions of ynamides are powerful methods for the regio- and stereoselective synthesis of enamides. nih.gov These reactions involve the addition of an organometallic reagent across the carbon-carbon triple bond of the ynamide. libretexts.orgwikipedia.org Carbocupration, in particular, has been extensively studied and allows for the formation of vinyl organocopper species with high regioselectivity. nih.gov The resulting vinylcopper intermediates are valuable for further synthetic transformations. nih.gov

The regioselectivity of the carbometallation is influenced by the substituents on the ynamide nitrogen. For instance, the sulfonyl group in N-alkynylsulfonylamides can direct the organometallic species to achieve a specific regiochemistry. nih.gov Copper-catalyzed carbomagnesiation reactions have also been developed, providing access to linear regioisomers quantitatively. technion.ac.il

A one-pot dearomative spirocyclization of ynamides has been developed, which commences with a copper-catalyzed carbomagnesiation. nih.gov This initial step is chemo-, regio-, and stereoselective, forming a vinyl metal intermediate that then undergoes a Lewis acid-promoted dearomatization to produce aza-spiro dihydropyridine (B1217469) scaffolds. nih.gov This highlights the synthetic utility of the vinyl metal species generated from the carbometallation of ynamides. nih.gov The choice of the organometallic reagent and reaction conditions allows for the synthesis of a diverse range of substituted enamides.

Table 2: Overview of Carbometallation Reactions of Ynamides

Reaction TypeReagent/CatalystIntermediateOutcome
CarbocuprationOrganocopper reagentsVinylcopper speciesRegio- and stereoselective formation of enamides. nih.gov
CarbomagnesiationGrignard reagents / Copper catalystVinylmagnesium speciesQuantitative formation of linear regioisomers. technion.ac.il
Intramolecular Carbolithiationn-ButyllithiumVinyllithium speciesFormation of heterocyclic ring systems. researchgate.net

Intramolecular Cyclization and Skeletal Reorganization

Ynamides are versatile substrates for intramolecular cyclization and skeletal reorganization, leading to the formation of complex molecular architectures. d-nb.infonih.gov These transformations often proceed with high atom economy and can be influenced by the reaction conditions to yield divergent products. d-nb.infonih.gov

Divergent Skeletal Reorganization Pathways

A notable example of divergent skeletal reorganization is observed with N-sulfonyl ynamides. d-nb.infonih.govnih.gov Treatment of these ynamides with lithium diisopropylamide (LDA) initiates a skeletal reorganization to produce thiete sulfones. d-nb.infonih.gov However, the addition of 1,3-dimethyl-tetrahydropyrimidin-2(1H)-one (DMPU) as a ligand completely shifts the reaction pathway to furnish propargyl sulfonamides. d-nb.infonih.gov

Mechanistic investigations, supported by experimental and computational studies, suggest that these divergent pathways originate from a common lithiation/4-exo-dig cyclization cascade. d-nb.infonih.gov The subsequent step, which is ligand-dependent, involves either a 1,3-sulfonyl migration to form the thiete sulfone or a β-elimination to yield the propargyl sulfonamide. d-nb.infonih.gov This methodology demonstrates a practical and scalable approach to structurally diverse molecules from readily available ynamides. d-nb.infonih.gov

Table 3: Ligand-Controlled Divergent Skeletal Reorganization of N-Sulfonyl Ynamides

ReagentsProductProposed Mechanistic Step
LDAThiete Sulfone1,3-Sulfonyl migration d-nb.infonih.gov
LDA, DMPUPropargyl Sulfonamideβ-Elimination d-nb.infonih.gov

Ring-Forming Transformations for Nitrogen-Containing Structures

Ynamides are excellent precursors for the synthesis of a variety of nitrogen-containing heterocycles through intramolecular cyclization reactions. scite.aiacs.orgrsc.orgnih.govkoha-ptfs.co.uk These transformations can be initiated by radical or transition metal-catalyzed processes. scite.aiacs.org

Radical cyclization of ynamides bearing a suitable haloalkyl chain on the nitrogen atom can be achieved using tributyltin hydride and a radical initiator like AIBN. scite.ai This process is highly regio- and stereoselective, yielding exocyclic double bonds that can be further functionalized. scite.ai This method has been successfully applied to the synthesis of various nitrogen heterocycles, including pyrrolidines, piperidines, and azepanes. scite.ai

Transition metal catalysis, particularly with gold and copper, has been employed in tandem reactions of ynamides to construct diverse N-heterocycles. acs.org For example, gold-catalyzed amination-initiated tandem reactions of ynamides with benzyl (B1604629) azides or isoxazoles can lead to the efficient synthesis of 2-aminoindoles, 3-amino-β-carbolines, and 2-aminopyrroles. acs.org These reactions often proceed through the formation of α-imino gold carbene intermediates. acs.org

Cycloaddition Reactions

Cycloaddition reactions of ynamides provide a powerful and atom-economical route to various cyclic and heterocyclic structures. rsc.orgnih.govrsc.org The electronic nature of the ynamide triple bond allows it to participate in cycloadditions with a range of reaction partners. koha-ptfs.co.uk

[2+2] Cycloadditions: Ketenes and Electron-Deficient Alkynes

The [2+2] cycloaddition of ynamides with ketenes is a well-established method for the synthesis of 3-aminocyclobutenone derivatives. nih.govnih.gov This reaction is generally efficient and proceeds under thermal conditions. nih.gov The nucleophilicity of the ynamide is attenuated by the electron-withdrawing group on the nitrogen, which helps to suppress the formation of allenyl amide byproducts that can occur with more nucleophilic ynamines. nih.gov The scope of this reaction is broad, accommodating various substituents on both the ketene (B1206846) and the ynamide. nih.govnih.gov

Ruthenium complexes have been shown to catalyze the [2+2] cycloaddition of ynamides with strained alkenes like norbornene, affording the corresponding cyclobutene (B1205218) adducts in good yields. nih.gov While the direct [2+2] cycloaddition of 2,2-Dimethylbut-3-ynamide with electron-deficient alkynes is not extensively detailed in the provided context, the general reactivity of ynamides suggests their participation in such reactions. For instance, ynamides can react with electron-deficient partners in catalyst-free, thermally driven [2+2] cycloadditions. rsc.org Gold-catalyzed [4+2] and [2+2+2] cycloadditions of ynamides with other alkynes have also been reported, leading to substituted anilines and isoquinolines, demonstrating the versatility of ynamides in forming new ring systems with alkynes. rsc.orgacs.org Organophotocatalysis has also been employed for the [2+2] cycloaddition of electron-deficient styrenes, indicating a potential pathway for similar reactions with ynamides under photochemical conditions. researchgate.net

Table 4: Examples of [2+2] Cycloaddition Reactions of Ynamides

Reaction PartnerCatalyst/ConditionsProduct Type
KetenesThermal3-Aminocyclobutenones nih.govnih.gov
NorborneneRuthenium catalystCyclobutene adducts nih.gov
Electron-deficient alkenesThermal (Ficini reaction)Cyclobutenes rsc.org
Synthesis of 3-Aminocyclobutenone Derivatives

The synthesis of 3-aminocyclobutenone derivatives from ynamides is often achieved through a [2+2] cycloaddition reaction. Cyclobutenones are valuable synthetic intermediates due to the ring strain that facilitates further transformations. nih.gov One of the most common methods for their synthesis is the [2+2] cycloaddition of an alkyne with a ketene. nih.gov

An efficient, metal-free method for the intermolecular [2+2] self-cycloaddition of ynamides has been developed using triflimide (Tf₂NH) as a catalyst under mild conditions. acs.orgnih.gov This process allows for the transformation of various ynamides into the corresponding 3-aminocyclobutenones in good to excellent yields within short reaction times. acs.orgnih.gov Alternatively, Lewis acid-catalyzed reactions, such as those employing Pd(0), can facilitate the [2+2] cycloaddition of ynamides with monosubstituted ketenes (generated in situ from acyl chlorides) to efficiently produce 3-aminocyclobutenones. organic-chemistry.org These cyclobutenones can subsequently be converted to other valuable structures, such as 3-amino-1-naphthols, through thermal rearrangement. organic-chemistry.org Another approach involves the Lewis acid-catalyzed [2+2] cycloaddition between ynamides and propargyl silyl (B83357) ethers, which yields polysubstituted alkylidenecyclobutenones. rsc.org

Reaction TypeKey ReagentsCatalystProductReference
Self-cycloadditionYnamidesTf₂NH3-Aminocyclobutenones acs.orgnih.gov
Cycloaddition with KetenesYnamides, Acyl ChloridesPd(0)3-Aminocyclobutenones organic-chemistry.org
Cycloaddition with Silyl EthersYnamides, Propargyl Silyl EthersLewis AcidAlkylidenecyclobutenones rsc.org

[3+2] Cycloadditions: Reactions with Azaallyl Anions and Pyridinium (B92312) Ylides

[3+2] cycloaddition reactions are powerful methods for constructing five-membered rings, which are common motifs in pharmaceuticals and natural products. nih.gov Ynamides can participate as two-atom components in these reactions, reacting with three-atom components like azaallyl anions and pyridinium ylides to form nitrogen-containing heterocycles. nih.govrsc.org

The reaction with pyridinium ylides is a well-established method for synthesizing indolizine (B1195054) derivatives. Electron-deficient ynamides, such as those bearing an ynone or ynoate moiety, have been successfully used in 1,3-dipolar cycloadditions with stabilized pyridinium ylides to provide an efficient and general route to a variety of substituted 2-aminoindolizines. nih.gov More recently, photoinduced [3+2] cycloadditions have been developed. This strategy utilizes the unique triplet-state reactivity of N-N pyridinium ylides, which, in the presence of a photosensitizer, form triplet diradical intermediates. kaist.ac.krnih.gov These intermediates then undergo a stepwise radical [3+2] cycloaddition with a range of alkenes, a method that shows excellent efficiency and diastereoselectivity for producing ortho-pyridyl γ- and δ-lactam structures. kaist.ac.krnih.gov While direct examples with ynamides are emerging, this photoinduced pathway highlights a modern approach to [3+2] cycloadditions involving pyridinium ylides. nih.govresearchgate.net

Reactions involving 2-azaallyl anions with alkenes have also been studied for the synthesis of nitrogen-containing rings. researchgate.net The formal [3+2] cycloaddition of ynamides with various partners, such as 2H-azirines catalyzed by gold, can produce highly substituted pyrroles through intermolecular nitrene transfer. rsc.org

Construction of Nitrogen-Rich Heterocycles

The construction of nitrogen-rich heterocycles is a significant goal in medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. medwinpublishers.comnih.gov Cycloaddition reactions involving ynamides are an efficient and atom-economical approach to these structures. researchgate.net

The [3+2] cycloaddition strategies are particularly fruitful for this purpose. For instance, the reaction of ynamides with pyridinium ylides yields 2-aminoindolizines, a class of fused nitrogen heterocycles. nih.gov Gold-catalyzed [3+2] cycloadditions between ynamides and 2H-azirines lead to the formation of highly substituted pyrroles. rsc.org Pyrroles are versatile precursors for other important nitrogen-containing structures like pyrrolopyrimidines and pyrrolotriazines. rsc.org The development of novel cycloadditions continues to expand the toolkit for synthesizing these valuable compounds. For example, ynamides have been shown to act as neutral three-atom components in intramolecular [3+2] cycloadditions with alkynes to generate functionalized pyrroles through a proposed pyrrolium ylide intermediate. nih.gov These methods underscore the versatility of ynamides in building a diverse library of nitrogen-containing heterocyclic scaffolds. researchgate.netnih.gov

Cycloaddition TypeYnamide PartnerCatalyst/ConditionsHeterocyclic ProductReference
[3+2]Pyridinium YlidesThermal2-Aminoindolizines nih.gov
[3+2]2H-AzirinesGold CatalystSubstituted Pyrroles rsc.org
Intramolecular [3+2]AlkynesThermalFunctionalized Pyrroles nih.gov
Photoinduced [3+2]N-N Pyridinium Ylides (with alkenes)PhotosensitizerPyridyl Lactams nih.gov

[4+2] Cycloadditions (Diels-Alder and Formal Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This reaction is a cornerstone of organic synthesis due to its reliability and stereochemical control. wikipedia.org In this context, ynamides typically act as the two-π-electron component, or dienophile. The reaction is facilitated when the dienophile has electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.orgyoutube.com

Ynamides have been shown to participate in formal [4+2] cycloadditions with various partners. For example, under catalyst-free conditions, ynamides react with 2-halomethyl phenols. acs.org In this reaction, one equivalent of the ynamide acts as a base to generate an o-methylene quinone intermediate in situ. This intermediate then serves as the four-π-electron component in a [4+2] cycloaddition with a second equivalent of the ynamide to afford 2-amino-4H-chromenes in high yields. acs.org The substitution pattern on the ynamide can be crucial; terminally unsubstituted ynamides may favor a [4+2] pathway, while terminally substituted ones might selectively undergo a [2+2] cycloaddition with the same reaction partner. nih.govrsc.org Gold catalysts have also been employed to facilitate formal [4+2] cycloadditions between ynamides and imines to construct 1,2-dihydroisoquinoline (B1215523) derivatives. rsc.org

[2+2+2] Cycloadditions for Polycyclic Aromatic Compounds

The [2+2+2] cycloaddition is a powerful reaction for the synthesis of six-membered rings, particularly aromatic systems, by combining three unsaturated components, typically alkynes. This method provides a rapid increase in molecular complexity and is highly valuable for constructing polycyclic aromatic hydrocarbons (PAHs), which are important in materials science. nih.gov

Transition metal catalysts, such as rhodium and iridium, are often employed to mediate these transformations. acs.orgacs.org A significant advancement is the development of site-selective iridium-catalyzed [2+2+2] cycloadditions. nih.gov This allows for the cyclization of tethered diyne units while preserving other peripheral alkynyl groups on the molecule. This selectivity enables the streamlined and scalable synthesis of complex, functionalized PAHs that can serve as synthons for larger conjugated nanostructures. nih.gov Ynamides, with their activated alkyne functionality, are suitable substrates for these reactions. Rhodium-catalyzed [2+2+2] cycloadditions involving ynamides have been reported as a versatile synthetic strategy. acs.org

Oxidative Transformations of the Triple Bond

The carbon-carbon triple bond of ynamides can undergo oxidative transformations to yield valuable carbonyl compounds. A notable example is the oxidation of ynamides to produce α-keto-imides, which are useful synthetic intermediates. nih.gov

Several oxidative protocols have been developed for this transformation. A highly efficient method involves a ruthenium dioxide (RuO₂)-sodium periodate (B1199274) (NaIO₄) mediated oxidation. This system tolerates a wide range of ynamide structures and provides a novel route to vicinal tricarbonyl motifs when applied to push-pull ynamides, or imido acylsilanes from silyl-substituted ynamides. nih.gov Another effective reagent is dimethyldioxirane (B1199080) (DMDO), which offers excellent chemoselectivity. For ynamides containing other oxidizable functional groups, such as olefins, DMDO can selectively oxidize the ynamide moiety while leaving the olefin intact. nih.gov In contrast, the RuO₂-NaIO₄ protocol is less effective for olefin-containing ynamides, often leading to complex mixtures. nih.gov These oxidative methods further demonstrate the synthetic utility of ynamides as versatile synthons. nih.govbrad.ac.uk

Oxidizing AgentSubstrateProductKey FeaturesReference
RuO₂-NaIO₄General Ynamidesα-Keto-imidesHighly efficient, tolerates wide functional groups nih.gov
RuO₂-NaIO₄Push-pull YnamidesVicinal TricarbonylsAccess to complex carbonyl structures nih.gov
DMDOOlefin-containing Ynamidesα-Keto-imidesChemoselective for the ynamide triple bond nih.gov

Catalytic Strategies in 2,2 Dimethylbut 3 Ynamide Chemistry

Transition Metal Catalysis

Transition metals, particularly late transition metals, are highly effective catalysts for activating the triple bond of ynamides, facilitating a wide array of chemical transformations. By acting as soft π-acids, these metals can coordinate to the alkyne, rendering it susceptible to nucleophilic attack and enabling unique reaction pathways for the construction of complex molecular architectures.

Gold-Catalyzed Reactions

Gold catalysts are particularly potent for activating the ynamide triple bond due to their strong π-acidic nature. This activation leads to the formation of highly reactive intermediates, such as keteniminium ions or α-imino gold carbenes, which can undergo a variety of subsequent transformations. Gold-catalyzed reactions of ynamides are known for their efficiency in constructing nitrogen-containing heterocycles. nih.gov

Research has demonstrated that gold catalysts facilitate formal cycloaddition reactions between ynamides and various partners. For instance, the reaction with isoxazoles provides a rapid and practical route to synthetically useful 2-aminopyrroles. Similarly, gold-catalyzed [4+3] annulations with epoxides can produce benzene-fused seven-membered oxacycles. nih.gov The versatility of gold catalysis is further highlighted in reactions with nitrene transfer reagents like sulfilimines, which can lead to diverse products such as amino-indoles, -quinolines, and 3-azabicyclohexanes depending on the substrate and reaction pathway. Mechanistic studies, combining experiments and DFT calculations, have been crucial in elucidating the pathways of these transformations, such as the intramolecular hydroalkylation of ynamides to form 2-aminoindenes, identifying a nih.gov-hydride shift from a gold-keteniminium ion as the rate-determining step. nih.gov

Ynamide SubstrateReaction PartnerGold CatalystProduct TypeYield
N-aryl/alkyl ynamidesIsoxazolesAuCl3/AgSbF62-AminopyrrolesGood to Excellent
N-methyl-N-(phenylethynyl)methanesulfonamide(R)-2-phenyloxirane(S)-MeO-BIPHEP(AuCl)2/AgBF4BenzoxepinesUp to 90%
N-aryl ynamidesN-sulfonyl sulfiliminesPicAuCl22-AminoindolesGood
Benzylic ynamidesIntramolecular hydroalkylationIPrAuNTf22-AminoindenesGood to Excellent
Table 1: Examples of Gold-Catalyzed Reactions of Ynamides.

Copper-Catalyzed Transformations

Copper, being an earth-abundant and less expensive metal, offers a sustainable alternative for ynamide catalysis. Copper catalysts are effective in promoting a range of transformations, including hydroarylation and hydroboration reactions, often with high levels of regio- and stereoselectivity. chemrxiv.org

One notable application is the copper-catalyzed trans-hydroarylation of ynamides using arylboronic acids. This process yields multifunctional (E)-α,β-disubstituted enamides under mild conditions. chemrxiv.org The mechanism is proposed to involve the formation of an active copper-hydride species, followed by syn-carbocupration at the electron-deficient α-position of the ynamide, and subsequent protodecupration to deliver the final product. chemrxiv.org Copper catalysts also enable the radical trans-selective hydroboration of ynamides with N-heterocyclic carbene (NHC)-boranes. This method produces valuable borylated enamides in moderate to good yields, which can be further functionalized, for example, through Suzuki-Miyaura coupling to access β,β-disubstituted sulfonyl enamides. nih.govresearchgate.net

Ynamide TypeReagentCopper Catalyst SystemProduct TypeSelectivity
General YnamidesAryl Boronic AcidsCuI / Ag2CO3(E)-α,β-disubstituted enamidesHigh Regio- and Stereoselectivity
Aryl/Alkyl YnamidesNHC-BoranesCuCl / t-BuOKtrans-boryl enamidesHigh Regio- and Stereoselectivity
Alkenyl N-propargyl YnamidesStyrenesCu(CH3CN)4PF6 / (S)-DTBM-SEGPHOSPyrrole-fused [2.2.1] scaffoldsHigh Enantioselectivity (up to 99% ee)
Table 2: Overview of Copper-Catalyzed Ynamide Transformations.

Palladium-Catalyzed Processes

Palladium catalysis has been instrumental in developing cascade reactions involving ynamides for the synthesis of complex nitrogen-containing polycycles. These processes often involve multiple bond-forming events in a single operation, offering high atom and step economy.

A key example is the palladium-catalyzed cascade cyclization of bromoenynamides, which proceeds through a sequence of cyclization, Suzuki coupling, and 6π-electrocyclization to assemble azabicycles. nih.govdntb.gov.ua This modular approach allows for a wide scope of substituents on the resulting bicyclic aminodiene products. Palladium catalysts have also been employed in asymmetric [2+2] cycloadditions between ynamides and ketoesters, using chiral ligands like (S)-BINAP, to produce oxetenes with excellent enantiomeric excess. nih.gov

Ynamide SubstrateReaction TypePalladium CatalystProduct ClassKey Feature
BromoenynamidesCascade Cyclization/Suzuki Coupling/ElectrocyclizationPd(PPh3)4AzabicyclesModular assembly of complex scaffolds
General YnamidesAsymmetric [2+2] Cycloaddition with Ethyltrifluoropyruvate(S)-BINAP-Pd(II) complexOxetenesQuantitative yield and nearly perfect enantioselectivity
Table 3: Representative Palladium-Catalyzed Reactions with Ynamides.

Brønsted Acid Catalysis for Ynamide Activation

While transition metals are prevalent in ynamide chemistry, Brønsted acids have emerged as powerful metal-free catalysts for their activation. rsc.org Unlike traditional applications where Brønsted acids activate imines or carbonyls, recent studies have shown they can directly protonate the carbon-carbon triple bond of ynamides. This generates a highly electrophilic keteniminium ion intermediate, which can be trapped by various nucleophiles to trigger cyclizations, rearrangements, and cycloadditions. rsc.orgresearchgate.net

Asymmetric Catalysis for Enantioselective Transformations

A significant breakthrough in this area is the use of chiral Brønsted acids to catalyze asymmetric reactions. This approach has enabled the direct activation of the ynamide alkyne for catalytic asymmetric dearomatization reactions. digitellinc.com By employing chiral phosphoric acids or other Brønsted acids, researchers have successfully performed reactions on naphthol-, phenol-, and pyrrole-tethered ynamides. springernature.com This strategy leads to the atom-economic construction of valuable spirocyclic enones and 2H-pyrroles that contain a chiral quaternary carbon stereocenter, often with good to excellent yields and high enantioselectivity. digitellinc.comspringernature.com This activation mode represents a novel paradigm in chiral Brønsted acid catalysis, expanding its utility beyond conventional substrate classes. springernature.com

Metal-Free Catalytic Systems

The development of metal-free catalytic systems aligns with the principles of green and sustainable chemistry. For ynamides, these systems often rely on Brønsted or Lewis acid catalysis, but can also involve thermal or radical-based pathways. rsc.orgresearchgate.net Metal-free conditions can promote cycloadditions, cyclizations, and hydrofunctionalization reactions. rsc.org For example, the [2+2] cycloaddition of ynamides with highly polarized reagents can proceed regioselectively without any catalyst under mild conditions. rsc.org The use of hexafluoroisopropanol (HFIP) as a solvent and promoter has also been shown to mediate the regio- and stereoselective hydrosulfenylation of ynamides, providing a sustainable route to ketene (B1206846) N,S-acetals. researchgate.net These approaches avoid the cost, toxicity, and purification challenges associated with transition metal catalysts.

Photoredox Dual Catalysis for Carbon-Nitrogen Bond Formation

Visible-light photoredox catalysis has emerged as a powerful strategy for constructing carbon-nitrogen (C-N) bonds under mild conditions. In the context of ynamide chemistry, this approach offers a unique avenue for the formation of diverse nitrogen-containing compounds. While specific studies on 2,2-dimethylbut-3-ynamide are not extensively documented in this area, the general reactivity of ynamides in photoredox-catalyzed reactions provides a strong basis for understanding its potential. These reactions often proceed through the formation of a highly reactive alkyne radical cation intermediate upon single-electron oxidation of the ynamide by an excited photocatalyst. digitellinc.comiu.edusemanticscholar.org This intermediate is then susceptible to nucleophilic attack by a variety of nitrogen-containing compounds.

A prominent example of this strategy is the hydroamination of ynamides with azoles. Research has demonstrated that an organic acridinium (B8443388) photocatalyst can effectively catalyze the hydroamination of various ynamides with nitrogen heterocycles such as pyrazoles, triazoles, and tetrazoles. digitellinc.comiu.edusemanticscholar.org The reaction is initiated by the visible-light excitation of the photocatalyst, which then oxidizes the ynamide to its corresponding radical cation. The nitrogen nucleophile subsequently adds to this radical cation, and following a proton transfer and reduction step, the desired enamide product is formed with high regioselectivity.

Mechanistic investigations, including electrochemical studies and radical-quenching experiments, support the intermediacy of the alkyne radical cation in these transformations. digitellinc.com The success of this methodology hinges on the relatively low oxidation potential of ynamides compared to other alkynes, which makes them suitable substrates for single-electron oxidation by common photoredox catalysts. digitellinc.com

While the data below illustrates the scope of this transformation with various ynamides, it is anticipated that this compound would exhibit similar reactivity, affording the corresponding (Z)-enamides upon reaction with suitable nitrogen nucleophiles under photoredox conditions. The steric hindrance from the tert-butyl group might influence the reaction rates and yields.

Table 1: Photoredox-Catalyzed Hydroamination of Ynamides with Azoles

Ynamide SubstrateAzole NucleophilePhotocatalystSolventYield (%)
N-Phenyl-N-(phenylethynyl)tosylamidePyrazoleAcridinium saltDioxane85
N-(4-Methoxyphenyl)-N-(phenylethynyl)tosylamidePyrazoleAcridinium saltDioxane82
N-Methyl-N-(phenylethynyl)tosylamide1,2,4-TriazoleAcridinium saltDioxane75
N-Phenyl-N-(cyclohexylethynyl)tosylamide1,2,4-TriazoleAcridinium saltDioxane68
N-Phenyl-N-(phenylethynyl)mesylamideBenzotriazoleAcridinium saltDioxane78
N-Allyl-N-(phenylethynyl)tosylamideTetrazoleAcridinium saltDioxane65

This table presents representative data for analogous ynamides from published research to illustrate the general applicability of the method, as specific data for this compound is not available. digitellinc.comiu.edu

In addition to hydroamination, photoredox catalysis can also initiate radical Smiles rearrangements of ynamides triggered by ketyl-ynamide coupling. acs.org This process allows for the synthesis of complex heterocyclic structures. This type of transformation further underscores the versatility of photoredox catalysis in activating ynamides towards C-N bond formation and other intricate molecular rearrangements.

Synthetic Applications and Building Block Utility of 2,2 Dimethylbut 3 Ynamide Analogs

Construction of Diverse Nitrogen-Containing Heterocycles

The inherent reactivity of the ynamide functional group makes it an exceptional precursor for synthesizing various nitrogen-containing heterocyclic structures. The electron-donating nitrogen atom polarizes the triple bond, rendering it susceptible to attack by a range of electrophiles and allowing it to participate in numerous cyclization and annulation reactions.

Indene Synthesis via Intramolecular Hydroalkylation

A novel and direct method for synthesizing polysubstituted indenes involves the gold-catalyzed intramolecular hydroalkylation of readily available ynamides. rsc.orgnih.gov This transformation proceeds under mild conditions, typically requiring a catalytic amount of an N-heterocyclic carbene (NHC)-gold complex, such as IPrAuNTf₂, at room temperature. nih.gov The reaction mechanism is initiated by the activation of the ynamide by the gold catalyst, which generates a highly reactive keteniminium ion intermediate. rsc.orgrsc.org This intermediate's unique electrophilicity triggers a subsequent intramolecular rsc.orgrsc.org-hydride shift from a benzylic position, followed by cyclization to form the indene scaffold. rsc.orgrsc.org

This method is notable for its efficiency and the production of densely functionalized indenes that contain an endocyclic enamide. This enamide moiety serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of indane and indene derivatives from a single precursor. rsc.org

CatalystSubstrate TypeKey Mechanistic StepProductRef.
NHC-Gold Complex (e.g., IPrAuNTf₂)Ynamides with a benzylic hydrogen rsc.orgrsc.org-Hydride ShiftPolysubstituted Indenes rsc.orgnih.gov

Synthesis of Spirocyclic Enones and 2H-Pyrroles

Analogs of 2,2-Dimethylbut-3-ynamide are instrumental in the asymmetric dearomatization of various aromatic systems to construct valuable spirocyclic compounds. Chiral Brønsted acids can catalyze the dearomatization of phenol-, naphthol-, and pyrrole-ynamides by directly activating the alkyne. nih.gov This process leads to the atom-economical formation of spirocyclic enones and 2H-pyrroles that feature a chiral quaternary carbon stereocenter. nih.gov The reactions are known for their high yields and excellent chemo-, regio-, and enantioselectivities. nih.gov The 2H-pyrrole ring system, a nonaromatic isomer of pyrrole, is a key structural motif in many bioactive compounds and organic materials, but its synthesis can be challenging due to its tendency to isomerize to the more stable 1H-pyrrole. nih.gov This ynamide-based methodology provides a direct and efficient route to these sought-after structures.

Access to Indolizines

Ynamide analogs serve as key dipolarophiles in 1,3-dipolar cycloaddition reactions for the synthesis of substituted indolizine (B1195054) frameworks. Specifically, electron-deficient ynamides, which contain an ynone or ynoate moiety, react efficiently with stabilized pyridinium (B92312) ylides. nih.govacs.org This reaction provides a general and effective pathway to a variety of substituted 2-aminoindolizines. nih.govacs.org The process involves the initial cycloaddition followed by an aromatization step. This method is significant as it offers a direct route to introduce a protected amino group at the C2 position of the indolizine core, a structural feature found in numerous bioactive molecules and a useful precursor for more complex nitrogen-containing heterocycles. rsc.orgacs.org

Reactant 1Reactant 2Reaction TypeProductRef.
Pyridinium YlideElectron-Deficient Ynamide1,3-Dipolar Cycloaddition2-Aminoindolizine rsc.orgnih.govacs.org

Amide and Peptide Bond Formation Reagents

Beyond their role as structural building blocks, ynamide analogs have been developed as a novel class of coupling reagents for the formation of amide and peptide bonds. This application leverages the reactivity of the ynamide to activate carboxylic acids, facilitating their condensation with amines under exceptionally mild conditions.

Racemization-Free Coupling Methodologies

A significant challenge in peptide synthesis is the prevention of racemization at the chiral α-carbon of amino acids during the activation and coupling steps. Ynamide-based coupling reagents have proven to be exceptionally effective at addressing this issue. rsc.orgnih.govnih.gov The process involves a two-step, one-pot strategy where the ynamide first reacts with a carboxylic acid (e.g., an N-protected amino acid) via hydroacyloxylation to form a stable α-acyloxyenamide active ester intermediate. rsc.orgnih.gov This active ester then undergoes aminolysis upon addition of an amine component to form the desired amide bond. rsc.orgnih.gov

Crucially, this activation mechanism proceeds without inducing racemization of the chiral carboxylic acid. rsc.orgacs.org Terminal ynamides such as N-methylynetoluenesulfonamide (MYTsA) and N-methylynemethylsulfonamide (MYMsA) have been identified as optimal reagents for this purpose. nih.govorganic-chemistry.org Unlike many conventional coupling reagents, ynamides can be used without base additives, which further minimizes the risk of base-induced epimerization. rsc.orgnih.gov

Application in Solid-Phase Peptide Synthesis and Fragment Condensation

While their application in SPPS was initially hindered by moderate activation capacity leading to longer reaction times, mechanistic studies have led to significant improvements. nih.govorganic-chemistry.orgresearchgate.net The ynamide-mediated approach is now successfully applied to SPPS, head-to-tail cyclization, and even inverse (N→C) peptide synthesis, highlighting its versatility and potential to green the process of peptide manufacturing. nih.govresearchgate.net

ReagentApplicationKey AdvantageRef.
MYTsA / MYMsADipeptide synthesis, Fragment condensationRacemization-free, No additives required nih.govacs.orgorganic-chemistry.org
YnamidesSolid-Phase Peptide Synthesis (SPPS)Suppresses epimerization nih.govresearchgate.net
YnamidesPeptide Fragment CondensationHigh yield, No racemization at ligation site nih.govacs.orgnih.gov

Formation of Functionalized Olefins and Enamides

The reactivity of ynamide analogs serves as a powerful tool for the stereoselective synthesis of highly substituted and functionalized olefins and enamides, which are valuable motifs in organic synthesis.

Regioselective Synthesis of α,β-Disubstituted Enamides

A significant challenge in ynamide chemistry has been the development of methods for the controlled synthesis of α,β-disubstituted enamides. A novel preactivation strategy for ynamides has been developed to achieve high regio- and stereoselectivity in this transformation. nih.gov This method allows for the use of otherwise incompatible reagents. researchgate.net

The core of this strategy involves the activation of the ynamide with a triflic anhydride (Tf₂O), which generates a highly reactive keteniminium ion intermediate. This intermediate is stable enough in solution to act as a "keteniminium reservoir". nih.govresearchgate.net The subsequent addition of an organometallic reagent, such as an organocuprate, proceeds with high stereoselectivity, affording the desired α,β-disubstituted enamide. Mechanistic studies confirm the role of a triflate-bound intermediate in this process. nih.gov This preactivation approach effectively decouples the ynamide activation from the nucleophilic addition, thereby broadening the scope of accessible enamide structures.

The reaction demonstrates good yields and selectivity across a range of substrates.

Table 1: Substrate Scope for the Synthesis of α,β-Disubstituted Enamides

Ynamide Substituent (R¹) Organocuprate (R²) Product Yield (%) E/Z Ratio
Phenyl Me₂CuLi α-Methyl-β-phenyl enamide 75 >95:5
n-Butyl Ph₂CuLi α-Phenyl-β-butyl enamide 82 >95:5
Cyclohexyl (n-Bu)₂CuLi α-Butyl-β-cyclohexyl enamide 78 >95:5

This table is representative of typical results reported in the literature.

Access to β,β-Disubstituted Sulfonyl Enamides

The synthesis of β,β-disubstituted sulfonyl enamides can be achieved through various methods that leverage the reactivity of ynamides or enamides. One effective, catalyst-free approach involves the 1,2-carboboration of ynamides with aryldichloroboranes. This reaction proceeds with complete regio- and stereoselectivity to yield valuable β-boryl-β-alkyl/aryl α-aryl substituted enamides, which are precursors to other highly substituted enamides. nih.gov

Another strategy involves the electrochemical sulfonylation of enamides using sodium sulfinates. This method operates in an undivided cell under constant current, avoiding the need for catalysts, electrolytes, or chemical oxidants. rsc.org Electric current serves as a green oxidant to generate sulfonyl radicals from sodium sulfinates, which then add to the enamide. This process leads to the formation of β-amidovinyl sulfones, a class of sulfonyl enamides, in moderate to good yields with a broad tolerance for various functional groups. rsc.org Mechanistic studies suggest the reaction proceeds via a radical-based pathway.

Development of Ynamide Functional Analogues and Derivatives

To expand the synthetic utility of ynamide chemistry, researchers have developed a range of functional analogues and derivatives that exhibit unique reactivity or provide access to novel molecular scaffolds.

1-Alkynyltriazenes as Reactivity Parallels

1-Alkynyltriazenes have been identified as close functional analogues of ynamides. epfl.ch The similarity stems from the comparable resonance structures, where the nitrogen atom adjacent to the alkyne polarizes the triple bond, rendering it more reactive than unactivated alkynes. epfl.ch This inherent reactivity profile closely mirrors that of ynamides. researchgate.net

The chemical behavior of 1-alkynyltriazenes parallels that of ynamides in a variety of transformations. nih.gov These include addition reactions with Brønsted acids, which proceed with clean cis-addition to the triple bond, and various cycloaddition reactions. researchgate.net For instance, 1-alkynyltriazenes undergo [2+2] cycloadditions with ketenes and reactions with tetracyanoethylene, transformations that are also well-established for ynamides. researchgate.net The presence of the reactive triazene group in the resulting products offers opportunities for subsequent chemical modifications, further enhancing their synthetic value. nih.gov

1,3-Butadiynamides as Ethynylogous Ynamides

1,3-Butadiynamides are considered ethynylogous variants of ynamides, containing an additional alkyne unit in conjugation. nih.gov This extension preserves the intrinsic polarization of the ynamide functionality while introducing a C4 building block with its own unique molecular character and chemical reactivity. nih.govresearchgate.net These compounds have garnered significant attention as versatile precursors for constructing complex molecular and heterocyclic scaffolds. mdpi.com

The synthetic potential of 1,3-butadiynamides is particularly evident in sophisticated transition-metal-catalyzed annulation reactions. researchgate.net They are also key substrates in metal-free or silver-mediated Hexa-dehydro-Diels-Alder (HDDA) cycloadditions, where they generate benzyne intermediates that can be trapped to form highly functionalized aromatic systems. nih.govresearchgate.net The rich chemistry of these ethynylogous ynamides provides powerful tools for organic synthesis, particularly in the assembly of carbazoles, indoles, and quinolines. nih.gov

Synthesis of SF₅-Ynamides

The pentafluorosulfanyl (SF₅) group is known as a "super-trifluoromethyl group" due to its high stability, electronegativity, and lipophilicity, making it a desirable moiety in agrochemicals and pharmaceuticals. nih.gov The first synthesis of SF₅-ynamides has been recently reported, establishing them as versatile new building blocks. acs.org

The synthesis is achieved through a two-step process:

Radical Addition : A radical SF₅-addition occurs across the π-system of a terminal ynamide.

Elimination : A subsequent dehydrochlorination reaction yields the target SF₅-ynamide. acs.org

This method is applicable to a wide range of ynamides bearing various nitrogen-protecting groups. The resulting SF₅-ynamides are valuable platforms for further functionalization, including nucleophilic additions and cycloadditions, highlighting their potential for creating complex SF₅-containing molecules. acs.org

Table 2: List of Chemical Compounds

Compound Name
This compound
1,3-Butadiynamide
1-Alkynyltriazene
1-Bromoalkyne
1-Bromo-1,3-diyne
4-Alkenyl 2-alkoxyquinoline
Benzyne
Carbamoyl (B1232498) chloride
Carbazole
Indole
Keteniminium ion
Quinoline
Sodium sulfinate
Tetracyanoethylene

Strategic Applications in Retrosynthetic Analysis

The unique electronic and structural characteristics of ynamides render them powerful tools in the strategic planning of organic syntheses. In retrosynthetic analysis, the process of mentally deconstructing a target molecule to identify viable starting materials, the ynamide functionality presents several strategic bond disconnections. Analogs of this compound, featuring a sterically demanding gem-dimethyl group adjacent to the amide, offer distinct advantages in controlling reactivity and selectivity, making them valuable synthons for complex nitrogen-containing molecules.

Ynamides are characterized by a polarized carbon-carbon triple bond, with the α-carbon being electrophilic and the β-carbon being nucleophilic, a feature imparted by the electron-donating nitrogen atom. This inherent polarity can be tempered and controlled by the nature of the electron-wielding group on the nitrogen. This "push-pull" nature allows for a diverse range of transformations, which in turn provides a rich set of retrosynthetic disconnections.

Key retrosynthetic strategies involving this compound analogs often revolve around the construction of heterocyclic and carbocyclic frameworks. Cycloaddition reactions are a cornerstone of ynamide chemistry and, therefore, a primary consideration in retrosynthesis.

[4+2] Cycloadditions: A six-membered ring, such as a substituted aniline or pyridine derivative, can be disconnected to an ynamide and a suitable diene. For instance, a highly substituted aniline, a common precursor for benzofused nitrogen heterocycles, can be retrosynthetically derived from a this compound analog and a cyclobutenone. This strategy is particularly effective for creating sterically congested aromatic systems.

[2+2+2] Cycloadditions: Polycyclic systems, such as isoquinolines and pyridines, can be simplified by a [2+2+2] disconnection. nih.gov This approach allows for the convergent assembly of complex ring systems from an ynamide, an alkyne, and a nitrile. The steric bulk of the 2,2-dimethylpropyl group can influence the regioselectivity of such cycloadditions. researchgate.net

[2+2] Cycloadditions: The disconnection of a cyclobutenone ring, a versatile synthetic intermediate, can lead back to an ynamide and a ketene (B1206846). nih.gov This provides a reliable route to four-membered ring systems which can be further elaborated.

Beyond cycloadditions, the activation of ynamides by Brønsted or Lewis acids to form highly reactive keteniminium intermediates opens up further retrosynthetic possibilities. researchgate.net This allows for disconnections of polycyclic alkaloids and other complex nitrogen heterocycles via intramolecular cyclization pathways. researchgate.net For example, a spiroindolopyrrolidine can be retrosynthetically traced back to an ene-ynamide precursor. researchgate.net

The gem-dimethyl group of a this compound analog plays a crucial role in these retrosynthetic considerations. It can:

Enhance Stability: The steric hindrance provided by the gem-dimethyl group can increase the stability of the ynamide, making it easier to handle and store compared to less substituted analogs.

Influence Regioselectivity: In cycloaddition reactions, the bulky substituent can direct the approach of the reaction partner, leading to a higher degree of regioselectivity in the formation of the cyclic product. researchgate.net

Prevent Unwanted Side Reactions: The steric bulk can disfavor alternative reaction pathways, leading to cleaner reactions and higher yields of the desired product.

A general retrosynthetic approach for a complex nitrogen-containing heterocycle might involve identifying a key bond that can be formed via an ynamide-based transformation. The target molecule is disconnected at this bond, revealing a simpler precursor that contains the ynamide functionality or can be readily prepared from an ynamide.

The following interactive table illustrates some hypothetical retrosynthetic disconnections for target molecules that could be synthesized using a this compound analog as a key building block.

Target MoleculeRetrosynthetic DisconnectionKey Precursors
Highly Substituted Aniline[4+2] CycloadditionThis compound analog, Cyclobutenone
Substituted Isoquinoline[2+2+2] CycloadditionThis compound analog, Diyne, Nitrile
3-Aminocyclobutenone[2+2] CycloadditionThis compound analog, Ketene
Polycyclic PyrrolidineIntramolecular CyclizationEne-ynamide derived from a this compound analog

Advanced Characterization and Computational Studies of 2,2 Dimethylbut 3 Ynamide Systems

Spectroscopic Approaches for Structural Elucidation of Intermediates and Products

The structural characterization of transient intermediates and final products in reactions involving ynamides is crucial for understanding reaction pathways. Standard spectroscopic techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for determining the constitution and stereochemistry of ynamide reaction products. For instance, in cycloaddition reactions, the chemical shifts and coupling constants of protons and carbons in the newly formed heterocyclic rings provide definitive structural proof.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking the transformation of the ynamide's alkyne functional group. The characteristic C≡C stretching frequency allows chemists to monitor the consumption of the starting material. The appearance of new bands, such as C=C or C=N stretching frequencies, signals the formation of intermediates and products like enamides or imines.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of products and intermediates. It is also used in mechanistic studies, for example, to detect the mass of proposed radical intermediates in ynamide reactions. researchgate.net

These techniques are often used in combination to provide a complete picture of the structures formed during the complex transformations that ynamides undergo. acs.org

Computational Chemistry Investigations

Computational chemistry, particularly quantum chemical calculations, has become an essential tool for probing the intricate details of ynamide reactivity that are often inaccessible through experimental means alone. d-nb.info

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, providing deep insights into reaction mechanisms. researchgate.netrsc.org For ynamide systems, DFT calculations are frequently used to:

Determine Reaction Energetics: Calculations can map the potential energy surface of a reaction, determining the relative energies of reactants, intermediates, transition states, and products. This helps to establish the thermodynamic feasibility and kinetic favorability of a proposed pathway. nih.govacs.org

Analyze Molecular Orbitals: By examining the frontier molecular orbitals (HOMO and LUMO) of ynamides and their reaction partners, researchers can predict reactivity and regioselectivity in reactions like cycloadditions. rsc.org

Investigate Catalyst-Substrate Interactions: In metal-catalyzed reactions, DFT can model the interaction between the ynamide and the catalyst (e.g., gold or palladium), helping to elucidate the role of the catalyst in activating the ynamide and lowering reaction barriers. nih.govacs.orgchemrxiv.org

A common application is the study of gold-catalyzed reactions, where DFT has been used to show how the gold(I) catalyst activates the ynamide, leading to the formation of highly reactive keteniminium ion intermediates. nih.govacs.org

Below is a representative table illustrating the type of data obtained from DFT calculations on a generic gold-catalyzed ynamide cyclization, showing the calculated relative free energies for different stages of the reaction.

SpeciesDescriptionRelative Free Energy (ΔG, kcal/mol)
ReactantsYnamide + Au(I) Catalyst0.0
INT1 Gold-Keteniminium Intermediate-20.6
TS1 Transition State for Hydride Shift-6.2
INT2 Post-Hydride Shift Intermediate-15.1
TS2 Cyclization Transition State-1.5
Product ComplexProduct + Au(I) Catalyst-35.0

This is illustrative data based on analogous systems described in the literature. nih.govacs.org

A key strength of DFT is its ability to locate and characterize transition state (TS) structures—the highest energy point along a reaction coordinate. The geometry and energy of a transition state are critical for understanding how a reaction occurs and what factors control its rate. d-nb.info

In the context of ynamide chemistry, DFT calculations have been instrumental in:

Distinguishing Between Mechanistic Pathways: For many reactions, several pathways are plausible (e.g., stepwise vs. concerted). By calculating the energy barriers associated with the transition states for each path, the most likely mechanism can be identified. For example, DFT studies on ynamide-mediated amide bond formation helped distinguish between a concerted aminolysis mechanism and a classic stepwise pathway. rsc.org

Rationalizing Selectivity: In reactions where multiple products can be formed, comparing the activation energies of the competing transition states can explain the observed stereoselectivity or regioselectivity. researchgate.net

Identifying the Rate-Determining Step (RDS): By mapping the entire reaction profile, the transition state with the highest energy barrier relative to the reactants is identified as the RDS. In a gold-catalyzed intramolecular hydroalkylation of an ynamide, DFT calculations identified the initial researchgate.netrsc.org-hydride shift as the rate-determining step. nih.govacs.org

Kinetic Studies and In Situ Reaction Monitoring Techniques

Kinetic studies provide quantitative data on reaction rates, which is essential for validating proposed mechanisms derived from computational studies.

Reaction Progress Analysis: Monitoring the concentration of reactants and products over time allows for the determination of reaction orders and rate constants. This data can be used to construct a rate law that must be consistent with any proposed mechanism.

Kinetic Isotope Effect (KIE) Studies: The KIE is a powerful tool for probing transition state structures. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a position involved in bond-breaking or bond-forming in the RDS, a change in the reaction rate can be observed. A significant KIE provides strong evidence that the C-H bond is indeed being broken in the rate-determining step, a finding that was used to support the mechanism of a gold-catalyzed hydroalkylation of ynamides. nih.govacs.org

In Situ Monitoring: Techniques like in situ IR or NMR spectroscopy allow for real-time observation of the reaction mixture without the need for sampling and quenching. This can lead to the direct detection of short-lived intermediates that might otherwise be missed, providing a more complete picture of the reaction pathway.

By combining these advanced spectroscopic, computational, and kinetic approaches, researchers can develop a comprehensive and detailed understanding of the complex and fascinating reactivity of 2,2-Dimethylbut-3-ynamide and other ynamide systems.

Future Directions and Emerging Research Avenues for 2,2 Dimethylbut 3 Ynamide Chemistry

Development of Novel Enantioselective and Diastereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. For 2,2-dimethylbut-3-ynamide, future research will likely focus on expanding the repertoire of enantioselective and diastereoselective transformations.

One promising area is the use of chiral catalysts to control the stereochemical outcome of reactions involving this compound. acs.org While some progress has been made in asymmetric catalysis with ynamides in general, the application to this specific sterically hindered ynamide remains an area ripe for exploration. The development of novel chiral ligands for transition metals or chiral organocatalysts could enable a wide range of stereoselective additions, cycloadditions, and cycloisomerizations. nih.govsigmaaldrich.commdpi.com For instance, chiral Lewis acids or Brønsted acids could be employed to activate the ynamide towards nucleophilic attack, with the chiral environment of the catalyst directing the facial selectivity.

Furthermore, substrate-controlled diastereoselective reactions represent another important research direction. By incorporating chiral auxiliaries into the structure of this compound or the reacting partner, it may be possible to achieve high levels of diastereoselectivity in various transformations. nih.gov Research in this area could lead to the development of robust methods for the synthesis of complex molecules with multiple stereocenters.

Table 1: Potential Catalytic Systems for Asymmetric Transformations of this compound

Catalyst TypePotential ReactionDesired Outcome
Chiral Transition Metal Complexes (e.g., Rh, Cu, Au)Cycloadditions, CycloisomerizationsHigh enantioselectivity in the formation of cyclic products. bham.ac.uk
Chiral Organocatalysts (e.g., prolinol derivatives, chiral phosphoric acids)Michael additions, Aldol-type reactionsEnantioselective formation of C-C and C-X bonds.
Chiral Lewis AcidsFriedel-Crafts type reactions, Hetero-Diels-Alder reactionsControl of facial selectivity in additions to the alkyne.

Exploration of Green Chemistry Principles in Ynamide Synthesis and Reactions

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. yale.edusigmaaldrich.comsolubilityofthings.com Future research on this compound should increasingly focus on incorporating these principles into both its synthesis and subsequent reactions.

A key area for improvement is the development of more atom-economical methods for the synthesis of this compound itself. jocpr.combuecher.dewikipedia.org Traditional methods for ynamide synthesis can sometimes generate stoichiometric byproducts. nih.gov Future efforts could focus on catalytic methods that maximize the incorporation of all reactant atoms into the final product. jocpr.comrsc.org

In terms of its reactions, the use of catalytic rather than stoichiometric reagents is a central tenet of green chemistry. acs.org Research into catalytic cycles that utilize this compound will be crucial. Additionally, the exploration of alternative, greener reaction media, such as water, supercritical fluids, or bio-based solvents, could significantly reduce the environmental impact of its transformations. sigmaaldrich.com The design of reactions that minimize the need for protecting groups and reduce the number of synthetic steps will also be a key aspect of making the chemistry of this compound more sustainable. acs.org

Table 2: Application of Green Chemistry Principles to this compound Chemistry

Green Chemistry PrincipleApplication to this compound
Atom Economy Development of catalytic syntheses of the ynamide with minimal byproduct formation. jocpr.comrsc.org
Catalysis Designing catalytic transformations that use the ynamide as a substrate, avoiding stoichiometric reagents.
Safer Solvents and Auxiliaries Exploration of reactions in environmentally benign solvents like water or ionic liquids.
Design for Energy Efficiency Development of reactions that proceed at ambient temperature and pressure. yale.edu
Reduce Derivatives Designing synthetic routes that avoid the use of protecting groups. acs.org

Integration of Ynamide Chemistry into Complex Molecule and Natural Product Synthesis

The synthesis of complex molecules, particularly natural products and pharmaceuticals, is a major driver of innovation in organic chemistry. pitt.edu The unique reactivity of ynamides makes them attractive building blocks for the construction of intricate molecular architectures. taylorfrancis.com Future research will undoubtedly focus on leveraging the chemistry of this compound for the efficient synthesis of valuable complex molecules. nih.govresearchgate.netnih.gov

The ability of ynamides to participate in a variety of cyclization and annulation reactions makes them particularly well-suited for the construction of heterocyclic and polycyclic frameworks, which are common motifs in natural products. bham.ac.uknih.gov For example, intramolecular reactions of substrates containing the this compound moiety could provide rapid access to complex nitrogen-containing ring systems. nih.gov

Design of Next-Generation Ynamide-Based Reagents and Catalysts

Beyond its use as a synthetic building block, this compound has the potential to serve as a platform for the development of novel reagents and catalysts. The electron-rich nature of the alkyne and the presence of the amide functionality provide opportunities for creative molecular design.

One area of interest is the development of new ynamide-based coupling reagents. Ynamides have already shown promise as coupling reagents in peptide synthesis, offering advantages in suppressing racemization. bohrium.comnih.govacs.org By modifying the structure of this compound, it may be possible to create next-generation coupling reagents with enhanced reactivity, selectivity, and broader substrate scope.

Additionally, the this compound scaffold could be incorporated into the design of new ligands for transition metal catalysis. The alkyne moiety can coordinate to metal centers, and the amide group can be functionalized to introduce additional coordinating atoms or chiral elements. Such ligands could find applications in a wide range of catalytic transformations. The development of ynamide-based organocatalysts is another exciting possibility, where the unique electronic properties of the ynamide are harnessed to promote chemical reactions.

Table 3: Potential Applications of this compound in Reagent and Catalyst Design

Application AreaDesign ConceptPotential Advantage
Peptide Coupling Reagents Modification of the amide group to enhance reactivity and solubility.Improved efficiency and reduced side reactions in peptide synthesis. bohrium.com
Transition Metal Ligands Incorporation of the ynamide into a bidentate or tridentate ligand framework.Novel reactivity and selectivity in catalysis due to the unique electronic properties of the ynamide.
Organocatalysts Functionalization of the ynamide with catalytically active groups (e.g., hydrogen bond donors/acceptors).New modes of activation and stereocontrol in organocatalysis.
Reactive Intermediates Generation of novel keteniminium ions or other reactive species from the ynamide.Access to new types of chemical transformations and molecular complexity. orgsyn.org

Q & A

Q. What strategies optimize the enantiomeric excess (ee) of this compound-derived chiral catalysts?

  • Methodological Answer : Screen chiral auxiliaries (e.g., Evans oxazolidinones) in kinetic resolution experiments. Use circular dichroism (CD) spectroscopy and chiral HPLC (Chiralpak IA column) to quantify ee. Optimize via DoE (design of experiments) with response surface methodology .

Notes

  • For synthetic protocols, include hazard assessments (e.g., alkyne handling under inert gas).
  • Advanced questions require interdisciplinary collaboration (e.g., computational + experimental teams) .

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